1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c1-3-20-13-12(9(2)18-20)17-15(22)19(14(13)21)8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSKZUTYVPFZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a halt in cell proliferation. This is particularly significant in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of tumor growth.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively. It also induces apoptosis within cells, contributing to its antitumor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[4,3-d]pyrimidinone core is conserved across analogs, but substituent variations at key positions (C-1, C-3, C-5, and C-6) lead to divergent biological activities. A comparative analysis is provided in Table 1.
Table 1. Structural and Functional Comparison of Pyrazolo[4,3-d]pyrimidinone Derivatives
Key Research Findings
- The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
- Structural analogs with bulkier C5 substituents (e.g., 2,5-dimethylbenzylthio) demonstrate reduced off-target effects in kinase assays .
Q & A
Q. What are the standard synthetic routes for this compound?
Methodological Answer: The synthesis typically involves multi-step pathways, including cyclization and substitution reactions. Key steps include:
- Cyclization : Formation of the pyrazolo-pyrimidine core using microwave-assisted techniques to enhance reaction efficiency (e.g., 120°C in DMF with K₂CO₃) .
- Substitution : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or palladium-catalyzed coupling .
- Thioxo Group Incorporation : Reaction with sulfur-containing reagents (e.g., Lawesson’s reagent) under inert conditions .
Q. Table 1: Representative Synthesis Conditions
| Step | Reaction Type | Conditions | Catalysts/Solvents | Yield Optimization |
|---|---|---|---|---|
| 1 | Cyclization | Microwave, 120°C | DMF, K₂CO₃ | Reduced reaction time by 50% |
| 2 | Benzylation | Reflux, THF | Pd(PPh₃)₄ | >80% purity via column chromatography |
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., ethyl group at δ 1.2 ppm, fluorobenzyl aromatic protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 414.12) .
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .
Q. What potential biological activities have been investigated for related pyrazolo-pyrimidines?
Methodological Answer: While direct data on this compound is limited, structurally similar derivatives exhibit:
- Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via competitive binding .
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis .
- Anti-inflammatory Action : Modulation of COX-2 pathways .
Advanced Research Questions
Q. What strategies optimize synthesis yields and purity?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 75% yield in 2 hours vs. 48 hours conventionally) .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for fluorobenzyl introduction .
- Purification : Use of preparative HPLC or silica gel chromatography to isolate >95% pure product .
Q. How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds .
- Purity Validation : Confirm compound integrity via LC-MS before testing .
- Structural Analogs : Compare activity with derivatives lacking the 4-fluorobenzyl group to isolate substituent effects .
Q. What advanced techniques elucidate the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : Predict binding modes with target proteins (e.g., ATP-binding sites of kinases) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., KD values) in real-time .
- Metabolomic Profiling : Track metabolic stability in liver microsomes to assess drug-likeness .
Q. How do structural modifications (e.g., fluorobenzyl group) affect pharmacological properties?
Methodological Answer:
- Fluorine Impact : The 4-fluorobenzyl group enhances lipophilicity (logP ~3.2) and metabolic stability via reduced CYP450-mediated oxidation .
- Thioxo Group : Increases hydrogen-bonding potential with target enzymes, improving binding affinity .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Substituent | Property Enhanced | Biological Relevance |
|---|---|---|
| 4-Fluorobenzyl | Lipophilicity | Improved blood-brain barrier penetration |
| Thioxo | Enzyme inhibition | Higher binding affinity to kinases |
| Ethyl Group | Solubility | Balanced hydrophilicity for oral bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
